4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
CAS No.: 862808-73-9
Cat. No.: VC6605277
Molecular Formula: C19H18N6O6S
Molecular Weight: 458.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862808-73-9 |
|---|---|
| Molecular Formula | C19H18N6O6S |
| Molecular Weight | 458.45 |
| IUPAC Name | 4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C19H18N6O6S/c20-7-1-9-25(10-2-8-21)32(27,28)15-5-3-14(4-6-15)17(26)22-19-24-23-18(31-19)16-13-29-11-12-30-16/h3-6,13H,1-2,9-12H2,(H,22,24,26) |
| Standard InChI Key | PGOHATIVOGTPOK-UHFFFAOYSA-N |
| SMILES | C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Introduction
Molecular Formula
The compound consists of:
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A sulfamoyl group with bis(2-cyanoethyl) substituents.
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A benzamide backbone.
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A 1,3,4-oxadiazole ring fused with a 5,6-dihydro-1,4-dioxin moiety.
Key Functional Groups
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Sulfamoyl Group: Known for its role in enzyme inhibition and biological activity.
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Oxadiazole Ring: Commonly associated with antimicrobial and anticancer activities.
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Dioxin Moiety: Contributes to the molecule's electronic and steric properties.
Synthesis Pathway
While specific synthesis details for this compound are unavailable in the provided sources, its structure suggests a multi-step synthetic route involving:
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Formation of the Sulfamoyl Intermediate:
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Reaction of bis(2-cyanoethyl)amine with chlorosulfonic acid.
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Introduction of the Benzamide Backbone:
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Coupling of the sulfamoyl intermediate with a substituted benzoic acid derivative using carbodiimide chemistry.
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Construction of the Oxadiazole-Dioxin Moiety:
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Cyclization reactions involving hydrazides and diacyl precursors to form the oxadiazole ring, followed by dioxin ring closure.
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Potential Pharmacological Activities
Based on structural analogs:
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Antimicrobial Activity:
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The oxadiazole ring is known for disrupting bacterial cell walls or enzymes.
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Anticancer Potential:
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Sulfonamide derivatives often inhibit carbonic anhydrase or other cancer-related enzymes.
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Enzyme Inhibition:
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The sulfamoyl group may act as a mimic of natural substrates in enzymatic pathways.
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In Silico Predictions
Molecular docking studies could reveal interactions with targets such as:
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Carbonic anhydrase (anticancer).
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Bacterial dihydropteroate synthase (antimicrobial).
Analytical Characterization
To confirm its structure and purity, the following techniques are typically employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identification of chemical shifts for protons and carbons in functional groups. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. |
| Infrared (IR) Spectroscopy | Detection of characteristic functional group vibrations (e.g., sulfonamide N-H stretch). |
| X-ray Crystallography | Structural confirmation at atomic resolution (if crystalline). |
Research Applications
This compound can be explored for:
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Drug Development:
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As a lead compound for antimicrobial or anticancer agents.
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Structure-Activity Relationship (SAR) Studies:
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Modifications to optimize biological activity.
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Material Science:
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Potential use in advanced materials due to its heterocyclic structure.
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